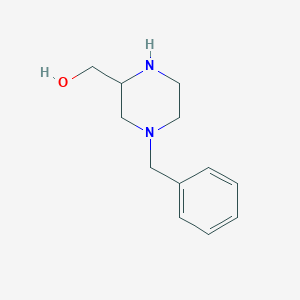

(4-Benzylpiperazin-2-yl)methanol

CAS No.: 85817-34-1

Cat. No.: VC2337374

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85817-34-1 |

|---|---|

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | (4-benzylpiperazin-2-yl)methanol |

| Standard InChI | InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |

| Standard InChI Key | PJMFGDYBTJEEDP-UHFFFAOYSA-N |

| SMILES | C1CN(CC(N1)CO)CC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC(N1)CO)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Physical Properties

(4-Benzylpiperazin-2-yl)methanol is a structurally distinct piperazine derivative with diverse applications in chemical and pharmaceutical research. The compound exists in both free base form and as salt derivatives, with stereoisomers adding further complexity to its chemical profile.

Basic Chemical Information

The compound (4-Benzylpiperazin-2-yl)methanol has the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . The CAS registry number for the racemic or unspecified stereochemistry version is 85817-34-1. This chemical is characterized by a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 2-position.

Stereochemistry and Related Compounds

Due to the chiral center at the 2-position of the piperazine ring, (4-Benzylpiperazin-2-yl)methanol exists in stereoisomeric forms. The R-isomer, known as (R)-4-benzyl-2-hydroxymethylpiperazine (CAS: 149715-46-8), and the S-isomer, [(2S)-4-benzylpiperazin-2-yl]methanol, have distinct properties and potentially different biological activities . Both stereoisomers can exist as free bases or as salt forms, with the dihydrochloride being particularly common in research applications.

Table 1: Comparison of (4-Benzylpiperazin-2-yl)methanol Forms

| Form | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Description |

|---|---|---|---|---|

| Racemic/Unspecified | 85817-34-1 | C12H18N2O | 206.28 | Free base without specified stereochemistry |

| R-isomer | 149715-46-8 | C12H18N2O | 206.28 | (R)-4-benzyl-2-hydroxymethylpiperazine |

| S-isomer (dihydrochloride) | Not specified | C12H20Cl2N2O | 279.21 | Salt form of the S-isomer |

| R-isomer (dihydrochloride) | Not specified | C12H20Cl2N2O | 279.21 | Salt form of the R-isomer |

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial catalogs:

-

4-n-benzyl-2-hydroxymethylpiperazine

-

1-benzyl-3-(hydroxymethyl)piperazine

-

[(2R)-4-benzylpiperazin-2-yl]methanol (for the R-isomer)

-

(R)-4-benzyl-2-hydroxymethylpiperazine (for the R-isomer)

-

2-Piperazinemethanol, 4-(phenylmethyl)-, (2R)- (for the R-isomer)

Synthetic Methodologies

The synthesis of (4-Benzylpiperazin-2-yl)methanol involves several approaches, with variations depending on the specific stereoisomer desired and the starting materials available.

General Synthetic Routes

The synthesis of (4-Benzylpiperazin-2-yl)methanol typically involves the reaction of benzyl chloride with piperazine derivatives in the presence of a base. The process may incorporate hydroxymethylation steps to introduce the hydroxymethyl group at the appropriate position on the piperazine ring. For stereoselective synthesis, chiral starting materials or chiral catalysts are employed to direct the stereochemistry at the 2-position.

Raw Materials and Intermediates

According to chemical databases, several raw materials and intermediates can be used in the synthesis of the R-isomer of the compound:

-

2,5-Piperazinedione, 3-(hydroxymethyl)-1-(phenylmethyl)-, (3S)-

-

L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-N-(phenylmethyl)glycyl]-, methyl ester

-

(+)-(2S)-methyl 2-(2-chloroacetylamino)-3-hydroxypropanoate

-

(R)-4-benzylpiperazine-2-carboxylic acid

Industrial Production Considerations

In industrial settings, large-scale reactors and automated processes may enhance consistency and efficiency in the production of (4-Benzylpiperazin-2-yl)methanol and its derivatives. Continuous flow reactors and advanced purification techniques can significantly improve yield and quality. The specific methods employed often depend on the intended use of the compound, required purity, and scale of production.

Chemical Reactivity and Properties

(4-Benzylpiperazin-2-yl)methanol possesses several functional groups that contribute to its chemical reactivity and physical properties.

Functional Group Reactivity

The compound contains multiple reactive sites:

-

The secondary amine (NH) in the piperazine ring can participate in various nucleophilic substitution reactions.

-

The tertiary amine (where the benzyl group is attached) can act as a base or nucleophile.

-

The hydroxyl group of the hydroxymethyl moiety can undergo esterification, oxidation, or other transformations typical of alcohols.

-

The benzyl group may participate in aromatic substitution reactions or modifications.

Physical Properties

While comprehensive physical data for (4-Benzylpiperazin-2-yl)methanol is limited in the available search results, key physical properties likely include:

-

Appearance: Likely a crystalline solid (based on similar compounds)

-

Solubility: Likely soluble in polar organic solvents such as methanol, ethanol, and dichloromethane, with limited water solubility as the free base (the dihydrochloride salt would have enhanced water solubility)

-

Stability: Generally stable under normal laboratory conditions, though potentially hygroscopic (especially the salt forms)

Biological Activity and Pharmacological Properties

The biological activity of (4-Benzylpiperazin-2-yl)methanol and its derivatives has been the subject of research interest due to their potential therapeutic applications.

Mechanism of Action

The mechanism of action for (4-Benzylpiperazin-2-yl)methanol involves its interaction with specific biological targets such as enzymes and receptors. The compound may bind to these targets, leading to alterations in their activity or function, which may have implications in therapeutic applications. The specific mechanisms involved would depend on the particular biological systems being studied and the structural modifications made to the base compound.

Research Trends and Future Directions

Research involving (4-Benzylpiperazin-2-yl)methanol continues to evolve, with several promising directions emerging.

Current Research Focus

Current research trends involving (4-Benzylpiperazin-2-yl)methanol and related compounds include:

-

Development of novel derivatives with enhanced biological activity

-

Structure-activity relationship studies to optimize pharmacological properties

-

Investigation of specific biological targets and mechanisms

-

Application as intermediates in the synthesis of more complex bioactive molecules

Future Research Opportunities

Future research opportunities may include:

-

Expanded exploration of stereochemical effects on biological activity

-

Development of more efficient synthetic routes, particularly for stereoselective synthesis

-

Detailed mechanistic studies of biological interactions

-

Exploration of potential therapeutic applications beyond current focus areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume